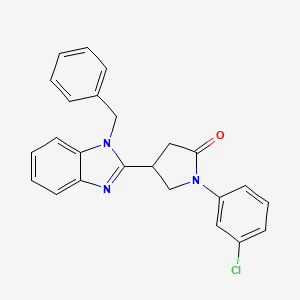
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-2-(メチルスルホニル)ピリミジン-4-カルボキサミドは、ユニークな構造を持つ複雑な有機化合物です。名前を分解してみましょう。
5-クロロ: 5位に塩素原子が存在することを示します。
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル): 3位にシアノ基 (CN) を持つ置換ベンゾチオフェン環を示します。
2-(メチルスルホニル): 2位にメチルスルホニル基 (CH₃SO₂) が結合していることを示します。
ピリミジン-4-カルボキサミド: コア構造は、4位にカルボキサミド官能基 (CONH₂) を持つピリミジン環です。
この化合物は、多様な官能基を持つため、興味深い薬理学的特性を持つ可能性があります。
2. 製法
残念ながら、この化合物の具体的な合成経路や工業的生産方法は、文献では容易には入手できません。 複雑さを考えると、多段階反応が必要になる可能性があります。研究者は、この化合物にアクセスするために、さまざまな合成経路を探索する必要があります。
3. 化学反応解析
この化合物は、いくつかの反応を起こす可能性があります。
酸化: ベンゾチオフェン環の硫黄原子は、スルホキシドまたはスルホンに酸化される可能性があります。
還元: シアノ基を還元すると、アミンが得られる可能性があります。
置換: 塩素原子は、置換反応に関与する可能性があります。
一般的な試薬: 過酸化水素 (H₂O₂)、還元剤 (例:LiAlH₄)、求核剤 (例:アミン) などの試薬が関与する可能性があります。
主要な生成物: これらの反応は、それぞれ異なる特性を持つさまざまな誘導体に繋がり得ます。
4. 科学研究への応用
この化合物の研究は、複数の分野にわたる可能性があります。
医薬品化学: 特に特定の受容体または酵素を標的にする場合、薬物候補としての可能性を調査します。
生物学: 細胞シグナル伝達や遺伝子発現など、細胞プロセスへの影響を研究します。
ケミカルバイオロジー: 生体分子との相互作用を探索します。
産業: スケーラブルな合成が可能になれば、材料科学や農薬への応用が考えられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiophene Moiety: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions.
Chlorination: The chloro group is introduced via a halogenation reaction.
Methanesulfonylation: The methanesulfonyl group is added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
具体的なデータがないため、推測するしかありません。 研究者は、結合部位、代謝経路、下流効果を調べ、どのように生物学的活性を発揮するかを理解する必要があります。
類似化合物との比較
類似化合物のリストはありませんが、研究者は、この化合物の構造、特性、反応性を関連する分子と比較するでしょう。この化合物のユニークさは、多様な官能基の組み合わせにあります。
この化合物を完全に特徴付けるには、さらなる研究と実験データが不可欠であることを忘れないでください。
特性
分子式 |
C15H13ClN4O3S2 |
|---|---|
分子量 |
396.9 g/mol |
IUPAC名 |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c1-25(22,23)15-18-7-10(16)12(19-15)13(21)20-14-9(6-17)8-4-2-3-5-11(8)24-14/h7H,2-5H2,1H3,(H,20,21) |
InChIキー |
OKLNXEXAZULSTJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412191.png)
![3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11412207.png)
![benzyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B11412209.png)
![4-[3-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412212.png)
![7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11412217.png)

![5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11412227.png)

![N-(3-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11412252.png)
![7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11412257.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11412261.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11412266.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412270.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412276.png)
